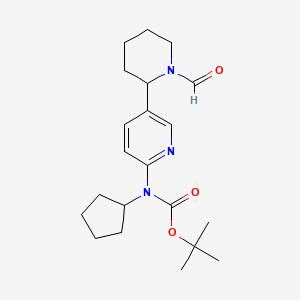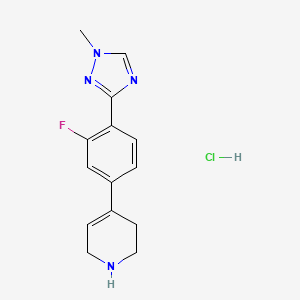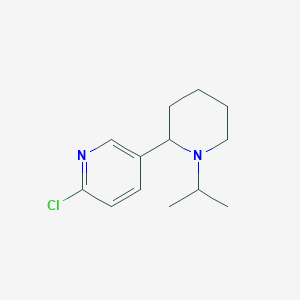
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol is a complex organic compound with a unique structure that includes hydroxyl, phenoxy, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-sulfur and carbon-oxygen bonds. Common synthetic routes may involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and subsequent deprotection using tetrabutylammonium fluoride (TBAF). The phenoxy group can be introduced through nucleophilic substitution reactions using 4-methylphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions. The scalability of the synthesis would be a critical factor in its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: NaH, alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: As a probe to study the interactions of sulfanyl and phenoxy groups with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features that may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its hydroxyl, phenoxy, and sulfanyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol: Similar structure but lacks the methyl group on the phenoxy ring.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but has a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
The presence of the 4-methylphenoxy group in (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol may confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, compared to similar compounds without the methyl group or with different substituents on the phenoxy ring.
Eigenschaften
Molekularformel |
C13H18O5S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)17-13-12(19)11(16)10(15)9(6-14)18-13/h2-5,9-16,19H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |
InChI-Schlüssel |
NRVVTXNQELNAMK-HENWMNBSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)

![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)



![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)

![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)


![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
